ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound features:
- A thiazolo[3,2-a]pyrimidine core with a 7-methyl substituent and an ethyl carboxylate group at position 4.
- A 5-phenyl ring substituted at the para position with a (furan-2-ylcarbonyl)oxy group, introducing π-electron-rich and hydrogen-bonding capabilities.
- A (2Z)-configured exocyclic double bond at position 2, linked to a 2-oxo-1-propyl indol-3-ylidene moiety, which may enhance planar stacking interactions or receptor binding .
These structural elements are critical for modulating biological activity, solubility, and intermolecular interactions. The compound’s design aligns with strategies to optimize pharmacokinetic properties by balancing hydrophobic (furan, indole) and polar (ester, carbonyl) groups .
Properties
Molecular Formula |
C32H27N3O7S |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H27N3O7S/c1-4-16-34-22-10-7-6-9-21(22)25(28(34)36)27-29(37)35-26(24(31(39)40-5-2)18(3)33-32(35)43-27)19-12-14-20(15-13-19)42-30(38)23-11-8-17-41-23/h6-15,17,26H,4-5,16H2,1-3H3/b27-25- |
InChI Key |
CDUTXCYNEZJVSE-RFBIWTDZSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with 4-hydroxybenzaldehyde to form the furan-2-ylcarbonyl oxyphenyl intermediate. This intermediate is then subjected to a series of reactions including cyclization, condensation, and esterification to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and indole moieties.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon and acid or base catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl can potentially inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have shown that thiazolo-pyrimidines can target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of furan and thiazole moieties suggests potential antimicrobial activity. Preliminary studies indicate that this compound may exhibit inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar frameworks have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that ethyl (2Z)-5-{4-[(furan-2-ycarbonyl)oxy]phenyl}-7-methyl could be explored for therapeutic applications in treating inflammatory diseases.
Organic Electronics
The unique electronic properties of compounds containing thiazolo-pyrimidine structures make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through functionalization can lead to improved device performance.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it useful in developing advanced materials for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs from the literature:
Key Observations:
- This contrasts with simpler benzylidene (e.g., ) or halogenated groups (e.g., ), which prioritize electronic effects over steric bulk.
- Position 5 Substituents : The 4-[(furan-2-ylcarbonyl)oxy]phenyl group introduces a conjugated ester-furan system, differing from halogenated (), methoxylated (), or unsubstituted phenyl groups (). This may enhance metabolic stability compared to brominated analogs .
Crystallographic and Conformational Analysis
- Core Conformation : The thiazolo[3,2-a]pyrimidine ring typically adopts a flattened boat conformation , as observed in , with deviations of ~0.2 Å from planarity.
- Dihedral Angles : The phenyl group at position 5 and substituents at position 2 create dihedral angles of 80–90° with the core, influencing molecular packing .
- Intermolecular Interactions : The target compound’s furan and indole groups may promote C–H···O hydrogen bonds and π-π stacking, similar to methoxylated () or acetoxy-substituted analogs ().
Biological Activity
Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 525.56 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 525.56 g/mol |
| IUPAC Name | Ethyl (2Z)-5-{4-[...]} |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of thiazole and pyrimidine rings through cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. A notable study demonstrated that a related thiazole derivative had an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against tested organisms .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. For example, derivatives similar to ethyl (2Z)-5-{4-[furan-2-ycarbonyl]phenyl}-7-methyl showed promising results in inhibiting cell proliferation in MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the phenolic and furan moieties enhance cytotoxicity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects associated with thiazolo[3,2-a]pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.
- Cytotoxicity Testing : In vitro tests on human cancer cell lines revealed that certain structural modifications significantly increased cytotoxicity. For instance, the introduction of a methoxy group at specific positions on the phenyl ring resulted in a 70% reduction in cell viability at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
